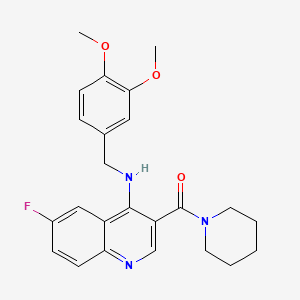

(4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Description

This compound features a 6-fluoroquinoline core linked to a piperidin-1-yl methanone group and a 3,4-dimethoxybenzylamino substituent at the 4-position of the quinoline ring. The piperidine moiety may improve solubility and pharmacokinetic properties compared to bulkier or more rigid heterocycles .

Properties

IUPAC Name |

[4-[(3,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3/c1-30-21-9-6-16(12-22(21)31-2)14-27-23-18-13-17(25)7-8-20(18)26-15-19(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTNXUKITRQCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a dimethoxybenzyl group and a piperidine moiety. The fluorine atom enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. The IUPAC name for this compound is:

The biological activity of this compound is attributed to several key mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting the replication process.

- Topoisomerase Inhibition : It inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication.

- Receptor Binding : It may interact with various cellular receptors involved in signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities, including:

- Anticancer Activity : Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 12.5 | Induction of apoptosis |

| MCF7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Topoisomerase inhibition |

- Antimicrobial Properties : Preliminary studies suggest it possesses antimicrobial activity against various bacterial strains.

Case Studies

- In Vivo Studies : A study conducted on xenografted tumor models demonstrated significant tumor reduction when treated with this compound compared to control groups, indicating its potential as an anticancer agent .

- Cell Culture Assays : In vitro assays revealed that the compound effectively inhibited cell growth in multiple cancer cell lines, with IC50 values ranging from 10 to 15 µM, showcasing its efficacy as a therapeutic agent .

Research Findings

Recent research has highlighted the following critical findings regarding the biological activity of this compound:

- Selectivity : It exhibits selective inhibition against specific kinases involved in cancer progression, suggesting potential for targeted therapy .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it has shown enhanced efficacy, indicating potential for combination therapies in cancer treatment .

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related quinoline and piperidine derivatives, focusing on substituent effects, synthesis complexity, and inferred pharmacological properties.

Structural Modifications in the Quinoline-Piperidine/Piperazine Family

Table 1: Key Structural Variations and Properties

Key Observations :

- Piperidine vs. Piperazine : The target compound’s piperidine group lacks the polar sulfonyl or carbonyl substituents seen in piperazine analogs (e.g., methylsulfonyl in ), which may reduce metabolic lability compared to sulfonamide-containing derivatives.

- Quinoline Substitutions: The 4-position of the quinoline ring in the target compound is occupied by a 3,4-dimethoxybenzyl group, contrasting with chloro () or cyclohexenyl () substituents. The dimethoxy group likely enhances π-π stacking interactions in receptor binding compared to hydrophobic alkyl/cycloalkyl groups.

Aromatic Amino Group Variations

Table 2: Impact of Aromatic Amine Substituents

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxybenzyl group in the target compound provides electron-donating methoxy groups, which may stabilize charge-transfer interactions in enzyme binding compared to electron-withdrawing halogens (e.g., chloro/fluoro in ).

Fluorine Positioning and Bioactivity

The 6-fluoro substituent in the target compound is conserved in several analogs (e.g., ). Fluorine at this position is known to block cytochrome P450-mediated oxidation, enhancing metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.